molecular formula C16H18N2O2 B1284866 N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 953757-45-4

N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B1284866
CAS RN: 953757-45-4
M. Wt: 270.33 g/mol
InChI Key: JMXLSKRTUDOWBP-UHFFFAOYSA-N
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Description

The compound N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide is a chemical entity that can be synthesized and modified to yield various derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of acetamide derivatives is well-represented, indicating the versatility and interest in this type of compounds for pharmaceutical applications.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride or an ester under controlled conditions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide by using the corresponding starting materials.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group attached to an aromatic ring, which can participate in various intermolecular interactions. For example, the molecular structure of synthesized acetamides has been elucidated using techniques such as X-ray crystallography, which revealed the presence of intermolecular hydrogen bonds of the type N–H···O and intramolecular interactions . These structural features are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Acetamide derivatives can undergo a range of chemical reactions, including hydrogen bonding interactions, which are essential for their biological activity. The presence of substituents on the aromatic rings can influence the electronic properties and reactivity of these molecules. For example, the study of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides showed evidence for intra- and intermolecular hydrogen bonds in solution . These interactions are likely to be relevant for N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the crystal structure and unit cell parameters of synthesized acetamides provide insights into their solid-state properties . These properties are important for the formulation and delivery of potential pharmaceutical agents.

properties

IUPAC Name

N-(4-aminophenyl)-2-(2,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-8-15(12(2)9-11)20-10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXLSKRTUDOWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide

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